Tosyliminodibenzylsulfur(IV)
Description
Structure
3D Structure
Properties
CAS No. |
3249-66-9 |
|---|---|
Molecular Formula |
C21H21NO2S2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(dibenzyl-λ4-sulfanylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S2/c1-18-12-14-21(15-13-18)26(23,24)22-25(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3 |
InChI Key |
YDRMOPAGTSDCFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for Tosyliminodibenzylsulfur Iv
Established Synthetic Pathways to Iminosulfuranes
The preparation of iminosulfuranes, or sulfilimines, involves the formation of a double bond between a sulfur atom and a nitrogen atom. Methodologies have evolved significantly over time, moving from classical, often harsh, conditions to more refined and milder modern techniques.
The most traditional and widely recognized method for the synthesis of N-tosylsulfilimines involves the reaction of a sulfide (B99878) with a chloramine (B81541) salt, typically Chloramine-T (sodium-N-chloro-p-toluenesulfonamide). tdl.org This approach was first reported by Mann and Pope and involves treating a dialkyl sulfide with Chloramine-T in an aqueous medium. tdl.org The general mechanism proceeds through the formation of a halosulfonium cation intermediate, which then reacts with the nitrogen nucleophile. A final deprotonation step by a base yields the sulfilimine. tdl.org
While historically significant, this method has several limitations:
By-product Formation: A common side reaction is the oxidation of the sulfide to the corresponding sulfoxide (B87167), which can reduce the yield of the desired iminosulfurane. lookchem.com
Harsh Conditions: The use of potent oxidizing agents and sometimes elevated temperatures can be incompatible with sensitive functional groups within the substrate. lookchem.comtennacadsci.org
Work-up Procedures: The reaction work-up can be cumbersome, often requiring extensive washing and recrystallization to isolate the pure product. tennacadsci.org
To overcome the limitations of classical methods, significant research has focused on developing more efficient, milder, and selective synthetic routes.
Hypervalent Iodine Reagents: A major advancement is the use of organohypervalent iodine(III) compounds, such as (N-tosylimino)-phenyl-λ³-iodane (PhINTs), as nitrogen transfer agents. mdpi.comresearchgate.net These reagents facilitate the imination of sulfides under metal-free conditions, often catalyzed by a small amount of elemental iodine (I₂). mdpi.comresearchgate.net This method is characterized by its mild reaction conditions and good to moderate yields. mdpi.comresearchgate.net
Electrochemical Synthesis: Electrochemical methods represent a green and scalable approach to imination. nih.govacs.org These techniques can involve the mediated oxidation of the sulfur compound paired with the simultaneous electrochemical generation of a base, allowing for a controlled in-situ preparation of the electrophile and nucleophile for dehydrogenative coupling. nih.gov This strategy avoids the need for stoichiometric chemical oxidants.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of iminosulfuranes. For instance, new imidoyl iminosulfuranes have been prepared in high yields under solvent-free conditions using microwave heating, which offers advantages in terms of reaction speed and simplified work-up procedures. lookchem.com
Table 1: Comparison of Synthetic Methodologies for Iminosulfuranes
| Methodology | Reagents/Conditions | Advantages | Limitations | Reference(s) |
|---|---|---|---|---|
| Classical (Mann-Pope) | Sulfide, Chloramine-T, Water/Alcohol | Well-established | Potential for sulfoxide by-products, harsh conditions | tennacadsci.org, tdl.org |
| Hypervalent Iodine | Sulfide, PhINTs, I₂ (catalyst), CH₂Cl₂ | Metal-free, mild conditions, good yields | Stoichiometric use of iodine reagent | mdpi.com, researchgate.net |
| Electrochemical | Sulfide, Sulfonamide, Electrolyte, Constant Current | Green, avoids chemical oxidants, scalable | Requires specialized equipment | nih.gov, acs.org |
| Microwave-Assisted | Imidoyl Azides, Sulfide, MW irradiation | Rapid, high yields, solvent-free options | Primarily demonstrated for specific iminosulfurane types | lookchem.com |
Specific Preparative Routes for Tosyliminodibenzylsulfur(IV)
The synthesis of the target compound, Tosyliminodibenzylsulfur(IV), can be achieved through specific applications of the general methods described above, with a focus on strategies that are well-suited to its dibenzylic structure.
Direct functionalization refers to the introduction of the N-tosylimino group directly onto the sulfur atom of the dibenzyl sulfide precursor. A prominent example of this strategy is the metal-free imination using a hypervalent iodine reagent. mdpi.com In a specific procedure, dibenzyl sulfide is treated with (N-tosylimino)-phenyl-λ³-iodane in the presence of a catalytic quantity of iodine. mdpi.comresearchgate.net This reaction proceeds smoothly under mild conditions to afford S,S-Dibenzyl-N-p-tosyl-sulfilimine in good yield. mdpi.com This approach represents a direct transfer of the sulfonylimino group to the sulfide. mdpi.com
Table 2: Synthesis of Tosyliminodibenzylsulfur(IV) via Direct Functionalization
| Precursor | Reagent | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Dibenzyl sulfide | (N-tosylimino)-phenyl-λ³-iodane | I₂ | Dichloromethane | 66% | mdpi.com |
The strategic design of precursors is crucial for achieving high efficiency and selectivity in synthesis. uni-giessen.ded-nb.info In the context of Tosyliminodibenzylsulfur(IV) synthesis, "precursor design" pertains to the selection and development of optimal starting materials.
The key precursors are the sulfur source (dibenzyl sulfide) and the nitrogen source. While dibenzyl sulfide is a straightforward choice, the design of the nitrogen transfer agent has seen significant evolution. The move from classical precursors like Chloramine-T to modern, purpose-designed reagents like PhINTs exemplifies this principle. tdl.orgmdpi.com PhINTs is designed to be a mild and efficient "nitrene" equivalent, transferring the 'NTs' group cleanly without the aggressive oxidizing character of chloramine salts. mdpi.com This design circumvents the cascade of side reactions, such as over-oxidation, that can plague classical methods. lookchem.com The development of such purpose-made reagents, which can be considered "designer" precursors, is a key strategy for accessing complex molecules with greater control. incb.org
Methodological Innovations in Tosyliminodibenzylsulfur(IV) Synthesis
Methodological innovation in this area is characterized by the development of practical, efficient, and environmentally benign procedures. The transition from metal-catalyzed imidation reactions to metal-free alternatives is a significant trend. researchgate.net
The iodine-catalyzed imination of dibenzyl sulfide with PhINTs stands out as a key methodological innovation for the preparation of Tosyliminodibenzylsulfur(IV). mdpi.comresearchgate.net This procedure is notable for several reasons:
Metal-Free Conditions: It avoids the use of transition metal catalysts, which can be costly, toxic, and require removal from the final product. researchgate.net
Mildness: The reaction proceeds under neutral, ambient conditions, enhancing its functional group tolerance.
Operational Simplicity: The procedure is straightforward, involving the simple mixing of the sulfide, the iodine reagent, and a catalyst. mdpi.com
This method represents a significant improvement over the classical Chloramine-T protocol, offering a more reliable and cleaner route to N-tosylsulfilimines like Tosyliminodibenzylsulfur(IV). mdpi.com The underlying mechanism is thought to potentially involve radical steps, which distinguishes it from purely ionic pathways. researchgate.net
Development of Green Chemistry Principles in Synthesis
The synthesis of sulfilimines, including N-Tosyliminodibenzylsulfur(IV), is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.comrroij.com These principles focus on creating safer, more efficient, and sustainable synthetic methodologies. rroij.com Key areas of development include the use of safer solvents, the application of catalysis, maximization of atom economy, and the reduction of derivatization steps. sigmaaldrich.comacs.org
Modern synthetic approaches have shown progress in incorporating these principles. For instance, the use of water as a solvent for the synthesis of sulfilimines represents a significant advancement towards greener chemistry. researchgate.net Water is a non-toxic, non-flammable, and readily available solvent, making it an environmentally benign alternative to many volatile organic solvents that contribute to air and water pollution. rroij.comresearchgate.net Furthermore, methods that utilize cyclopentyl methyl ether, considered a green solvent, have also been developed. organic-chemistry.org
Catalysis is a cornerstone of green chemistry, promoting reactions with higher efficiency and selectivity while minimizing waste. sigmaaldrich.com In the context of sulfilimine synthesis, transition-metal catalysts, including rhodium, copper, and palladium, have been employed to facilitate S-C bond formation under mild conditions. rsc.orgacs.orgnih.gov These catalytic processes often require only small amounts of the catalyst to achieve high yields, thereby reducing the generation of stoichiometric waste associated with classical methods. sigmaaldrich.com The development of metal-free catalytic systems further enhances the green profile of these syntheses by avoiding potentially toxic heavy metals. organic-chemistry.org
Atom economy, a concept developed by Barry Trost, is another critical metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.org Synthetic strategies that maximize atom economy are inherently less wasteful. For sulfilimines, synthetic routes involving addition reactions are generally preferred over substitution reactions as they tend to have a higher atom economy.
Interactive Table: Application of Green Chemistry Principles in Sulfilimine Synthesis
| Green Chemistry Principle | Application in Sulfilimine Synthesis | Research Finding Example |
|---|---|---|
| Safer Solvents & Auxiliaries | Use of water or other environmentally benign solvents. | A mild method for preparing sulfilimines via selective S-C bond formation has been developed using water as the solvent. researchgate.net |
| Catalysis | Employment of catalysts to enhance reaction efficiency and reduce energy consumption. | Copper/chiral cobalt anion complexes have been used for the efficient synthesis of chiral biaryl sulfilimines with high yields. acs.org |
| Atom Economy | Designing synthetic methods to maximize the incorporation of all materials into the final product. | The reduction of a ketone to a secondary alcohol using molecular hydrogen has a 100% atom economy, illustrating the ideal for synthetic design. acs.org |
| Reduce Derivatives | Minimizing or avoiding the use of blocking groups or protection/deprotection steps. | The use of specific enzymes can often target one site on a molecule, negating the need for protecting groups. acs.org |
Stereoselective Synthesis of Tosyliminodibenzylsulfur(IV) Derivatives
The synthesis of chiral sulfilimines, which are derivatives of Tosyliminodibenzylsulfur(IV) featuring a stereogenic sulfur(IV) center, is a significant area of research due to their potential applications in synthetic and medicinal chemistry. rsc.orgrsc.org The development of stereoselective methods allows for the precise control of the three-dimensional arrangement of atoms, which is crucial for biological activity.
A prominent strategy for achieving stereoselectivity is the catalytic asymmetric synthesis from sulfenamides. rsc.orgrsc.org This approach has gained considerable attention as an efficient alternative to the more traditional asymmetric imidation of sulfides. rsc.org One successful method involves the use of a chiral Sadphos ligand in combination with a palladium catalyst for the asymmetric cross-coupling of sulfenamides with aryl diazonium salts, yielding chiral sulfilimines with high enantioselectivities. rsc.org
Another powerful technique utilizes a dual catalytic system, such as a copper/chiral cobalt anion complex, for the asymmetric sulfur arylation of sulfenamides with cyclic diaryliodonium salts. acs.org This method has proven effective for constructing biaryl sulfilimines with both axial and sulfur-centered chirality in a single step, achieving excellent yields and high enantiomeric excess (ee). acs.org
A proof-of-concept for asymmetric phase-transfer alkylation has also been demonstrated, presenting a novel avenue for the asymmetric synthesis of sulfilimines. nih.gov This method typically involves the use of a chiral phase-transfer catalyst to control the stereochemical outcome of the alkylation of an N-acyl sulfenamide (B3320178). nih.gov
Furthermore, the use of chiral auxiliaries provides another route to stereoselective synthesis. For example, L-prolinol has been employed as a chiral auxiliary in the photochemical synthesis of lignan (B3055560) analogues, demonstrating the utility of this approach in controlling stereochemistry. uw.edu.pl While not directly applied to Tosyliminodibenzylsulfur(IV) in the provided context, the principle can be extended to the synthesis of chiral sulfilimines.
Interactive Table: Catalytic Systems for Stereoselective Sulfilimine Synthesis
| Catalytic System | Substrates | Product Type | Yield | Enantioselectivity (ee) |
|---|---|---|---|---|
| Palladium/Chiral Sadphos Ligand | Sulfenamides and Aryl Diazonium Salts | Chiral Diaryl and Aryl Alkyl Sulfilimines | Good | High |
| Copper/Chiral Cobalt Anion | Sulfenamides and Cyclic Diaryliodonium Salts | Chiral Biaryl Sulfilimines | Up to 99% | Up to 98% |
| Chiral Phase-Transfer Catalyst | N-Acyl Sulfenamides and Alkylating Reagents | Chiral Alkylated Sulfilimines | N/A | N/A |
Mechanistic Elucidation of Tosyliminodibenzylsulfur Iv Formation and Reactivity
Kinetics and Thermodynamics of Tosyliminodibenzylsulfur(IV) Synthesis
The synthesis of N-tosylsulfilimines, such as Tosyliminodibenzylsulfur(IV), is commonly achieved through the reaction of a sulfide (B99878) with an imido-group donor, most notably Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide). thieme-connect.de The reaction between dibenzyl sulfide and Chloramine-T proceeds to form Tosyliminodibenzylsulfur(IV).
The mechanism of the reaction of sulfides with Chloramine-T can be depicted as a two-step process. The first, slow step involves the reaction of the sulfide with Chloramine-T to form an intermediate, which then rapidly reacts to form the final sulfilimine product.
Computational studies on the formation of other sulfilimines have provided insights into the thermodynamics of the process. For instance, in the copper-catalyzed S-arylation of sulfenamides to form sulfilimines, the S-arylation pathway is kinetically favored over the thermodynamically more stable N-arylation product. nih.gov Density Functional Theory (DFT) calculations have been employed to determine the free energies of transition states and intermediates, revealing that the selectivity arises from a selective transmetalation event. nih.gov
The following table summarizes the thermodynamic parameters for the formation of a generic S-aryl sulfilimine versus an N-aryl amine from a sulfenamide (B3320178) and an arylboronic acid, as computed in a theoretical study. This provides a comparative view of the energetics involved in related systems.
| Product | Relative Enthalpy (kcal/mol) | Relative Free Energy (kcal/mol) |
| S-Aryl Sulfilimine | 0.0 | 0.0 |
| N-Aryl Amine | -15.2 | -14.9 |
| Data adapted from computational studies on the copper-catalyzed arylation of sulfenamides. nih.gov |
These computational findings highlight that while the N-arylated product is thermodynamically more stable, the formation of the sulfilimine is kinetically preferred under certain catalytic conditions. nih.gov
Reaction Pathway Analysis for Tosyliminodibenzylsulfur(IV)-Mediated Transformations
Tosyliminodibenzylsulfur(IV), as a type of sulfur ylide, can participate in a variety of chemical transformations. The reactivity of sulfilimines is characterized by the nucleophilicity of the nitrogen atom and the ability of the sulfur to act as a leaving group.
Elementary Steps and Transition State Characterization
Reactions involving sulfilimines often proceed through multi-step pathways involving the formation of key intermediates and transition states. For example, in reactions with electrophiles, the initial step is typically the nucleophilic attack of the sulfilimine nitrogen onto the electrophilic center. This leads to the formation of a betaine-like intermediate.
Computational studies on related sulfilimine reactions have been instrumental in characterizing the geometries and energies of transition states. For instance, in the palladium-catalyzed enantioselective arylation of sulfenamides, DFT calculations have been used to model the transition state of the reductive elimination step, which is crucial for understanding the enantioselectivity of the reaction. researchgate.net These calculations reveal the importance of steric interactions in the transition state for achieving high enantioselectivity. researchgate.net
The table below presents calculated activation barriers for the S-arylation and N-arylation pathways in a model copper-catalyzed reaction, illustrating the kinetic preference for sulfilimine formation.
| Reaction Pathway | Transition State | Activation Free Energy (kcal/mol) |
| S-Arylation | TS-S | 22.1 |
| N-Arylation | TS-N | 25.5 |
| Data from computational investigation of copper-catalyzed sulfilimine synthesis. nih.gov |
These theoretical results indicate a lower activation barrier for the S-arylation pathway, which is consistent with the experimental observation of sulfilimine as the major product. nih.gov
Role of Intermediates in Tosyliminodibenzylsulfur(IV) Reactions
Intermediates play a crucial role in directing the outcome of reactions involving sulfilimines. In many transformations, the initial adduct formed from the reaction of the sulfilimine with an electrophile is a key intermediate that determines the final product distribution.
For example, in the context of organocatalysis, a benzyl (B1604629) sulfilimine has been proposed to be the resting state of the catalyst in a condensation reaction. researchgate.net The formation of a β-hydroxyl benzylsulfilimine as a key intermediate can lead to different products depending on the relative rates of subsequent ring-closure or elimination reactions. researchgate.net
In the reaction of N-chlorosulfonamides with sulfides, chlorosulfonium cations (R₂SCl⁺) and sulfonamide anions (RSO₂NH⁻) are formed as intermediates. The subsequent reaction between these intermediates leads to the formation of the sulfilimine. researchgate.net
Catalytic Cycles Involving Tosyliminodibenzylsulfur(IV) as a Key Component
While Tosyliminodibenzylsulfur(IV) itself is more commonly known as a reagent, the broader class of N-tosylsulfilimines has found application as ligands in transition-metal catalysis. A catalytic cycle is a multi-step process where a catalyst is regenerated after each cycle, allowing a small amount of catalyst to facilitate the conversion of a large amount of reactants to products. wikipedia.org
A notable example involves a bis-N-tosylsulfilimine ligand in a palladium-catalyzed β-arylation of ketones. rsc.orgrsc.org In this reaction, the bis-N-tosylsulfilimine ligand, prepared from 1,2-bis(phenylthio)ethane (B160517) and Chloramine-T, was found to be superior to other sulfur-based ligands. rsc.orgrsc.org The catalytic cycle for this transformation involves the coordination of the sulfilimine ligand to the palladium center, facilitating the dehydrogenation of the ketone and subsequent conjugate addition of an aryl group.
Although a specific catalytic cycle where Tosyliminodibenzylsulfur(IV) acts as the catalyst has not been extensively documented, the ability of related sulfilimines to act as ligands suggests a potential role for this compound in catalysis. The general principle of a catalytic cycle involves the catalyst providing an alternative reaction pathway with a lower activation energy. wikipedia.org
Advanced Spectroscopic Investigations of Tosyliminodibenzylsulfur Iv Structural Dynamics and Electronic States
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, multi-dimensional NMR experiments are essential for the complete and unambiguous assignment of all signals in Tosyliminodibenzylsulfur(IV). nih.gov
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For Tosyliminodibenzylsulfur(IV), COSY spectra would reveal correlations between the ortho and meta protons on the tosyl ring, as well as couplings between protons within the benzyl (B1604629) aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a two-dimensional (2D) experiment that correlates protons with their directly attached carbons. nih.gov This is crucial for assigning the carbon signals of the benzyl and tosyl aromatic rings by linking them to their known proton resonances. The methylene (B1212753) (-CH₂) carbons of the benzyl groups would also be unambiguously identified through their correlation to the corresponding methylene protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and piecing together molecular fragments. For Tosyliminodibenzylsulfur(IV), key HMBC correlations would be expected between the benzylic protons and the carbons of the tosyl group's aromatic ring, and vice versa, confirming the connectivity across the sulfur-nitrogen framework.
| Position | Group | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
|---|---|---|---|
| -CH₂- | Benzyl | ~4.2 - 4.5 | ~60 - 65 |
| Aromatic | Benzyl | ~7.2 - 7.4 | ~127 - 135 |
| -CH₃ | Tosyl | ~2.4 | ~21 |
| Aromatic (ortho to -SO₂) | Tosyl | ~7.8 - 8.0 | ~129 |
| Aromatic (meta to -SO₂) | Tosyl | ~7.3 - 7.5 | ~127 |
| Aromatic (ipso-C) | Tosyl | - | ~144 |
| Aromatic (ipso-C) | Tosyl | - | ~138 |
| Technique | Proton Signal | Correlated Signal | Structural Information Confirmed |
|---|---|---|---|
| COSY | Tosyl-H (ortho) | Tosyl-H (meta) | Tosyl aromatic ring structure |
| HSQC | Benzyl -CH₂- | Benzyl -CH₂- Carbon | Direct C-H bond of benzyl methylene |
| HMBC | Benzyl -CH₂- | Benzyl Aromatic Carbons | Connectivity of benzyl group |
| HMBC | Tosyl -CH₃ | Tosyl Aromatic Carbons | Position of methyl group on tosyl ring |
Solid-state NMR (ssNMR) provides invaluable information on the structure, packing, and dynamics of molecules in their crystalline or amorphous solid forms. wikipedia.org Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, which can provide rich structural data. wikipedia.org
For Tosyliminodibenzylsulfur(IV), ssNMR could be used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.
Characterize Local Environments: Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of ¹³C, ¹⁵N, and even ³³S nuclei. researchgate.netpascal-man.com The chemical shifts in ssNMR are highly sensitive to the local electronic environment, revealing details about conformation and hydrogen bonding in the solid state. wikipedia.org
Probe Sulfur Environment: Although challenging due to its low natural abundance and large quadrupole moment, ³³S ssNMR could, in principle, directly probe the electronic environment around both the sulfur(IV) and sulfur(VI) atoms, providing unique insights into the S=N-S bonding framework. pascal-man.commdpi.com However, such measurements often require isotopic enrichment and specialized techniques to overcome significant line broadening. mdpi.comoup.com
Vibrational Spectroscopy for Functional Group and Bonding Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. mdpi.com Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific bonds and functional groups within a molecule like Tosyliminodibenzylsulfur(IV). thermofisher.com
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques. mdpi.comthermofisher.com FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of laser light. thermofisher.com
FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds. For Tosyliminodibenzylsulfur(IV), strong absorption bands would be expected for the asymmetric and symmetric stretching vibrations of the S=O bonds in the tosyl group (typically in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions, respectively). The S=N stretch of the sulfimide (B8482401) linkage would also be a key diagnostic peak.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. nih.govnih.gov It would be particularly useful for identifying the S-C bonds and the symmetric vibrations of the aromatic rings. The high polarizability of sulfur often makes sulfur-containing compounds strong Raman scatterers. researchgate.net
Surface-Enhanced Raman Spectroscopy (SERS): This technique involves adsorbing the molecule onto a nanostructured metal surface (e.g., silver or gold), which can enhance the Raman signal by several orders of magnitude. SERS could be a powerful tool for detecting trace amounts of Tosyliminodibenzylsulfur(IV) and for studying its orientation on surfaces.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (FT-IR / Raman) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Both |
| Aliphatic C-H (-CH₂) | Stretching | 3000 - 2850 | Both |
| Aromatic C=C | Stretching | 1600 - 1450 | Both (stronger in Raman) |
| SO₂ (Tosyl) | Asymmetric Stretch | ~1330 | FT-IR (strong) |
| SO₂ (Tosyl) | Symmetric Stretch | ~1160 | FT-IR (strong) |
| S=N (Sulfimide) | Stretching | ~950 - 1050 | FT-IR (strong) |
| C-S | Stretching | ~700 - 600 | Raman (strong) |
The sulfur(IV) atom in Tosyliminodibenzylsulfur(IV) is a stereocenter, meaning the molecule is chiral and can exist as a pair of non-superimposable mirror images (enantiomers). Chiroptical techniques are essential for studying these three-dimensional structures.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.orgbruker.comhindsinstruments.com It is highly sensitive to the 3D arrangement of atoms. wikipedia.orgyoutube.com By comparing the experimental VCD spectrum of an enantiomerically pure sample to spectra predicted by quantum chemical calculations (e.g., Density Functional Theory), the absolute configuration (R or S) at the sulfur center can be unambiguously determined. hindsinstruments.comnih.gov
Electronic Circular Dichroism (ECD): ECD is the ultraviolet-visible equivalent of VCD, measuring the differential absorption of circularly polarized light associated with electronic transitions. nih.gov The resulting spectrum, characterized by positive or negative Cotton effects, provides another powerful method for assigning the absolute configuration of chiral molecules by correlating experimental data with theoretical predictions. researchgate.netelsevierpure.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the precise molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.
For Tosyliminodibenzylsulfur(IV) (Molecular Formula: C₂₁H₂₁NO₂S₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.
Under techniques like Electrospray Ionization (ESI) or Electron Impact (EI), the molecule will ionize and fragment in a predictable manner. A key fragmentation pathway for related aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net Other expected fragmentation patterns include the cleavage of the benzyl groups and the tosyl group.
[M+H]⁺: The protonated molecular ion.
Loss of Benzyl Group: Cleavage of a C-S bond can result in the loss of a benzyl radical (C₇H₇•), leading to a significant fragment ion. The C₇H₇⁺ fragment itself is often observed as the stable tropylium (B1234903) cation (m/z 91).
Loss of Tosyl Group: Cleavage of the S-N bond can lead to the loss of the tosyl group.
Loss of SO₂: A characteristic rearrangement and fragmentation of the tosyl group can lead to the loss of a neutral SO₂ molecule. nih.govresearchgate.net
| Ion/Fragment | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₂₁H₂₂NO₂S₂]⁺ | 384.10 | Protonated Molecular Ion |
| [M-SO₂ + H]⁺ | [C₂₁H₂₂NO]⁺ | 320.10 | Loss of neutral SO₂ from tosyl group |
| [M-C₇H₇]⁺ | [C₁₄H₁₄NO₂S₂]⁺ | 292.04 | Loss of a benzyl radical |
| [C₇H₇SO₂]⁺ | [C₇H₇SO₂]⁺ | 155.02 | Tosyl cation |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05 | Tropylium cation (from benzyl group) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For Tosyliminodibenzylsulfur(IV), HRMS analysis would be expected to confirm its elemental composition, C₂₁H₂₁NO₂S₂. The technique provides an experimental mass value that can be compared against the theoretical exact mass, calculated from the most abundant isotopes of its constituent elements. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.
In a hypothetical analysis, the protonated molecule [M+H]⁺ of Tosyliminodibenzylsulfur(IV) would be observed. The table below presents the expected theoretical exact mass and a representative experimental value that would be sought in such an analysis.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Tosyliminodibenzylsulfur(IV)
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₁NO₂S₂ |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass | 384.10357 u |
| Hypothetical Experimental Mass | 384.10325 u |
| Mass Accuracy (ppm) | -0.83 ppm |
This level of accuracy would allow for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isobaric compounds.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides valuable information about the connectivity of atoms and the stability of different parts of the molecule. For Tosyliminodibenzylsulfur(IV), the protonated molecule ([M+H]⁺, m/z 384.10) would be selected and subjected to collision-induced dissociation (CID).
The fragmentation of N-sulfonyl compounds often involves cleavage of the sulfur-nitrogen bonds. nih.govtandfonline.com Based on the structure of Tosyliminodibenzylsulfur(IV), several key fragmentation pathways can be predicted. The cleavage of the S-N bond could result in the formation of a dibenzylsulfur radical cation and a tosyliminyl radical, or alternatively, a tosyl radical and a protonated dibenzylsulfide imine. Another likely fragmentation pathway is the loss of the tosyl group, leading to the formation of a stable fragment ion. The benzyl groups are also susceptible to fragmentation, potentially leading to the formation of the tropylium ion (C₇H₇⁺) at m/z 91, a common fragment for benzyl-containing compounds.
The following table outlines the expected major fragment ions and their proposed structures from a hypothetical MS/MS analysis of Tosyliminodibenzylsulfur(IV).
Table 2: Hypothetical Tandem Mass Spectrometry (MS/MS) Fragmentation Data for Protonated Tosyliminodibenzylsulfur(IV)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
|---|---|---|
| 384.10 | 229.13 | [C₁₄H₁₅S]⁺ (Loss of C₇H₆NO₂S) |
| 384.10 | 155.01 | [C₇H₇O₂S]⁺ (Tosyl cation) |
X-ray Diffraction Studies for Solid-State Molecular Architecture
Single Crystal X-ray Diffraction of Tosyliminodibenzylsulfur(IV) and its Adducts
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular architecture.
Analysis of adducts of Tosyliminodibenzylsulfur(IV) with other molecules, such as metal salts or co-formers, could also be performed to understand how its structure and properties can be modified through intermolecular interactions.
The table below presents hypothetical crystallographic data for Tosyliminodibenzylsulfur(IV), representative of what would be obtained from a successful single crystal X-ray diffraction experiment.
Table 3: Hypothetical Single Crystal X-ray Diffraction Data for Tosyliminodibenzylsulfur(IV)
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1928.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.325 |
Powder X-ray Diffraction for Polymorph Analysis
Powder X-ray Diffraction (PXRD) is a key analytical technique for the characterization of crystalline solids and is particularly important for identifying and distinguishing between different polymorphic forms of a compound. nih.govrigaku.com Polymorphs are different crystal structures of the same molecule, which can exhibit distinct physical properties. researchgate.netnih.gov
A polymorph screen of Tosyliminodibenzylsulfur(IV) would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) to identify any potential polymorphic forms. Each polymorph would produce a unique PXRD pattern, characterized by a specific set of diffraction peaks at different 2θ angles.
For example, two hypothetical polymorphs, designated as Form I and Form II, would have distinct powder patterns as illustrated in the table below. The presence of different peaks in their respective diffractograms would confirm their identity as unique crystalline forms. This type of analysis is crucial in pharmaceutical and materials science to ensure the desired and most stable form of a compound is being produced and utilized. americanpharmaceuticalreview.com
Table 4: Hypothetical Powder X-ray Diffraction Peaks for Two Polymorphs of Tosyliminodibenzylsulfur(IV)
| Form I (2θ°) | Form II (2θ°) |
|---|---|
| 8.5 | 9.2 |
| 12.3 | 13.1 |
| 15.8 | 16.5 |
| 19.1 | 20.4 |
| 21.7 | 22.9 |
Theoretical and Computational Chemistry Approaches to Tosyliminodibenzylsulfur Iv Systems
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental tools for understanding the electronic structure and bonding of molecules. These methods, based on the principles of quantum mechanics, can provide detailed insights into molecular properties and reactivity.
Density Functional Theory (DFT) Studies of Ground States
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It is a computationally efficient approach that can provide accurate descriptions of ground-state properties, such as molecular geometries, bond lengths, bond angles, and electronic charge distributions.
In a hypothetical DFT study of Tosyliminodibenzylsulfur(IV), the first step would be to perform a geometry optimization to find the lowest energy conformation of the molecule. This would provide key structural parameters. Subsequent calculations could then be used to determine various electronic properties.
Hypothetical Data Table: Optimized Ground-State Geometry of Tosyliminodibenzylsulfur(IV) from DFT Calculations
| Parameter | Value |
| S-N Bond Length | Data not available |
| S-C Bond Lengths | Data not available |
| N-S-C Bond Angles | Data not available |
| C-S-C Bond Angle | Data not available |
| Dihedral Angles | Data not available |
Note: This table is for illustrative purposes only. No experimental or computational data for Tosyliminodibenzylsulfur(IV) is currently available.
Ab Initio Methods for Excited State Analysis and Potential Energy Surfaces
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are particularly useful for studying excited electronic states and for mapping out potential energy surfaces, which describe the energy of a molecule as a function of its geometry.
For Tosyliminodibenzylsulfur(IV), ab initio calculations such as Configuration Interaction (CI) or Coupled Cluster (CC) theory could be employed to investigate its electronically excited states. This would provide information on the energies and characteristics of these states, which is crucial for understanding the molecule's photochemistry. Analysis of the potential energy surfaces could reveal pathways for photochemical reactions or deactivation processes.
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the topology of the electron density to characterize chemical bonding. By identifying critical points in the electron density, QTAIM can provide quantitative information about the nature of chemical bonds, such as their strength and ionicity.
An application of QTAIM to Tosyliminodibenzylsulfur(IV) would involve analyzing the electron density obtained from a high-level quantum chemical calculation. This would allow for a detailed characterization of the sulfur-nitrogen and sulfur-carbon bonds, providing insights into their covalent and/or ionic character.
Hypothetical Data Table: QTAIM Parameters for Key Bonds in Tosyliminodibenzylsulfur(IV)
| Bond | Electron Density at BCP (ρ) | Laplacian of Electron Density (∇²ρ) |
| S-N | Data not available | Data not available |
| S-C (benzyl 1) | Data not available | Data not available |
| S-C (benzyl 2) | Data not available | Data not available |
Note: This table is for illustrative purposes only. No experimental or computational data for Tosyliminodibenzylsulfur(IV) is currently available. BCP refers to the Bond Critical Point.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in a molecule, MD simulations can provide insights into conformational changes, molecular motions, and interactions with the environment.
Explicit Solvent and Environmental Effects
To accurately model the behavior of a molecule in a realistic environment, MD simulations often include explicit solvent molecules, such as water. This allows for the investigation of how the solvent affects the conformation and dynamics of the solute molecule.
For Tosyliminodibenzylsulfur(IV), an MD simulation in an explicit solvent would reveal the preferred conformations of the molecule in solution and how these conformations fluctuate over time. It would also provide information on the solvation structure around the molecule, highlighting key solute-solvent interactions.
Reaction Dynamics and Trajectory Simulations
MD simulations can also be used to study the dynamics of chemical reactions. By starting a simulation from a transition state geometry, it is possible to follow the reaction trajectory and determine the outcome of the reaction.
In the context of Tosyliminodibenzylsulfur(IV), reaction dynamics simulations could be used to investigate the mechanisms of its formation or decomposition. These simulations would provide a detailed, time-resolved picture of the bond-breaking and bond-forming processes involved in these reactions.
Computational Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be invaluable for verifying the synthesis of a new compound and for interpreting experimental data. nih.gov Density Functional Theory (DFT) is a common method used for these predictions.
Simulated NMR Spectra:
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts with a useful degree of accuracy. chemaxon.com These predictions are typically performed by first optimizing the molecular geometry of the compound using a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)). Following optimization, the NMR shielding tensors are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) method. liverpool.ac.uk The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
For a molecule like Tosyliminodibenzylsulfur(IV), specific chemical shifts can be anticipated. The protons of the benzyl (B1604629) groups would show characteristic signals in the aromatic region, with the methylene (B1212753) (-CH₂-) protons appearing as a singlet or a pair of doublets if they are diastereotopic. The tosyl group would contribute its own set of aromatic signals and a distinct methyl singlet.
Illustrative Predicted ¹H NMR Data for Tosyliminodibenzylsulfur(IV) based on Analogous Structures:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Tosyl-CH₃ | 2.45 | s |
| Benzyl-CH₂ | 4.50 | s |
| Aromatic-H (Tosyl) | 7.35 | d |
| Aromatic-H (Tosyl) | 7.80 | d |
| Aromatic-H (Benzyl) | 7.20-7.40 | m |
Note: This data is illustrative and based on typical values for tosyl and dibenzyl moieties. Actual values would depend on the precise geometry and electronic environment.
Simulated Vibrational Spectra:
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.netdntb.gov.ua The calculation involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) for the optimized geometry. scifiniti.com The resulting frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
For Tosyliminodibenzylsulfur(IV), key vibrational modes would include the S=N stretch, S-C stretches, C-H stretches of the aromatic and methylene groups, and the characteristic symmetric and asymmetric stretches of the sulfonyl (SO₂) group. mdpi.com The S=N bond, a key feature of the sulfilimine, is expected to have a characteristic stretching frequency. Computational studies on related sulfilimines and sulfoximines can provide insight into the expected region for this vibration. researchgate.netresearchgate.net
Illustrative Predicted Vibrational Frequencies for Tosyliminodibenzylsulfur(IV):
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(S=N) | 950-1050 | Sulfilimine S=N stretch |
| νas(SO₂) | 1300-1350 | Asymmetric SO₂ stretch (Tosyl) |
| νs(SO₂) | 1150-1180 | Symmetric SO₂ stretch (Tosyl) |
| ν(C-H) aromatic | 3000-3100 | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2850-2960 | Methylene C-H stretch |
| ν(S-C) | 680-780 | Sulfur-Carbon stretch |
Note: These are approximate ranges based on data for compounds containing similar functional groups. researchgate.netmdpi.com
UV-Vis Spectra:
Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov These calculations provide information about the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. For a molecule with multiple aromatic rings like Tosyliminodibenzylsulfur(IV), π → π* transitions are expected to dominate the UV-Vis spectrum. nih.gov The specific absorption maxima (λ_max) will be influenced by the conjugation between the aromatic rings and the sulfur-nitrogen system.
Circular Dichroism (CD) Spectra:
Since Tosyliminodibenzylsulfur(IV) possesses a chiral sulfur center, it is expected to be optically active. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is a powerful tool for studying chiral molecules. TD-DFT can also be used to predict CD spectra by calculating the rotatory strengths of the electronic transitions. A comparison between the predicted and experimental CD spectra can be used to determine the absolute configuration of the chiral center.
Development of Force Fields and Molecular Mechanics Parameters for Tosyliminodibenzylsulfur(IV)
Molecular mechanics (MM) force fields are essential for performing large-scale simulations, such as molecular dynamics (MD), which are computationally too expensive to be treated with quantum mechanics. nih.gov Standard force fields like AMBER, CHARMM, and OPLS often lack parameters for less common functional groups, such as the sulfilimine moiety in Tosyliminodibenzylsulfur(IV). nih.govnih.gov Therefore, the development of specific parameters is often necessary.
The process of parameterization involves defining the atom types, bond lengths, bond angles, dihedral angles, and non-bonded (van der Waals and electrostatic) parameters for the new molecular fragment. nih.gov This is typically achieved by fitting these parameters to high-level ab initio or DFT calculations of small model compounds that represent the core structure of the molecule of interest. For instance, to parameterize the tosyl-sulfilimine portion, a molecule like N-tosyl-S,S-dimethylsulfilimine could be used as a model.
The quality of the force field is then validated by its ability to reproduce experimental data or high-level computational data, such as molecular geometries, conformational energies, and vibrational frequencies. escholarship.org For organosulfur compounds, accurately modeling the electronic properties and polarizability of the sulfur atom is a known challenge. nih.gov Recent efforts have focused on developing more accurate force fields for sulfur-containing molecules, which can be leveraged for a system like Tosyliminodibenzylsulfur(IV). aip.orgtandfonline.com
Illustrative Force Field Parameter Table for the Sulfilimine Linkage:
| Parameter Type | Atoms | Value | Source |
| Bond (k_b) | S-N | 450 kcal/mol·Å² | DFT Scan |
| Bond (r_eq) | S-N | 1.65 Å | DFT Geom. |
| Angle (k_θ) | C-S-N | 60 kcal/mol·rad² | DFT Scan |
| Angle (θ_eq) | C-S-N | 105.0° | DFT Geom. |
| Dihedral (V_n) | C-S-N-S | 1.5 kcal/mol | DFT Scan |
| Partial Charge | S | +0.6 e | RESP Fit |
| Partial Charge | N | -0.8 e | RESP Fit |
Note: This table is purely illustrative to demonstrate the types of parameters that would need to be developed. The values are hypothetical and would require rigorous computational work to be determined accurately.
Reactivity Profiles and Transformational Chemistry of Tosyliminodibenzylsulfur Iv
Electrophilic and Nucleophilic Character of Tosyliminodibenzylsulfur(IV)
The chemical behavior of Tosyliminodibenzylsulfur(IV) is governed by its ambiphilic nature, possessing both electron-rich (nucleophilic) and electron-poor (electrophilic) centers. byjus.com
Nucleophilic Character : The sulfur atom and the nitrogen atom of the sulfilimine group both possess lone pairs of electrons, making them potential nucleophilic sites. The sulfur atom, in particular, is known to be significantly more nucleophilic than oxygen in analogous compounds like sulfoxides. msu.edu This allows it to react with various electrophiles. For instance, sulfilimines can be alkylated at the sulfur atom to form sulfonium (B1226848) salts. msu.edu The electron-rich pi systems of the benzyl (B1604629) groups can also participate in electrophilic aromatic substitution reactions, although this is less common compared to reactions at the sulfur-nitrogen core.
Electrophilic Character : Conversely, the sulfur atom can also act as an electrophile. The attachment of the strongly electron-withdrawing p-toluenesulfonyl (tosyl) group polarizes the S-N bond, creating a partial positive charge on the sulfur atom (Sδ+) and a partial negative charge on the nitrogen (Nδ-). oup.com This renders the sulfur atom susceptible to attack by nucleophiles. oup.comsaskoer.ca This electrophilicity is a key factor in many of its reactions, including ligand exchange and reactions with organometallic reagents. oup.com
The balance between these two characteristics allows Tosyliminodibenzylsulfur(IV) to engage in a diverse range of chemical reactions.
Oxidation-Reduction Chemistry of Sulfur(IV) Center
The sulfur(IV) center in Tosyliminodibenzylsulfur(IV) can be either oxidized to a sulfur(VI) state or reduced to a sulfur(II) state. germanna.edulibretexts.orglibretexts.org
Oxidation : The oxidation of N-tosylsulfilimines to their corresponding N-tosylsulfoximines is a significant transformation. Generally, electrophilic oxidation of sulfilimines is difficult and often fails to yield the desired sulfoximine (B86345). oup.com However, nucleophilic oxidation is typically successful. oup.com Reagents like potassium hyperoxide (KO2) in the presence of organic halides can effectively oxidize S,S-diaryl-N-tosylsulfilimines to sulfoximines in high yields. oup.com The proposed mechanism involves the nucleophilic attack of a dioxy anion species on the electrophilic sulfur atom, forming an unstable sulfurane intermediate that collapses to the sulfoximine. oup.com
Reduction : The sulfilimine can be reduced back to the corresponding sulfide (B99878), dibenzyl sulfide. This transformation involves the cleavage of the sulfur-nitrogen bond. For example, treatment of S,S-diaryl-N-tosylsulfilimines with copper can lead to the formation of the corresponding sulfide and a copper-tosylnitrenoid complex. tandfonline.com The reaction of S,S-diphenyl-N-(p-tolylsulfonyl)sulfilimine with sodium peroxide was also found to cause partial reduction to diphenyl sulfide. oup.com
The redox potential, which is the measure of a substance's tendency to acquire or lose electrons, dictates the feasibility of these reactions under specific conditions. palmsens.comcamlab.co.uk
| Reaction Type | Reagent/Condition | Product | Finding |
| Oxidation | Nucleophilic Oxidant (e.g., KO2/R'X) | Tosyliminodibenzylsulfur(VI) oxide (Sulfoximine) | Selective oxidation to the corresponding sulfoximine is achieved effectively with nucleophilic oxidants. oup.com |
| Reduction | Copper | Dibenzyl sulfide | The sulfilimine is reduced to the sulfide, with the tosylnitrene unit being transferred. tandfonline.com |
| Reduction | Na2O2 | Dibenzyl sulfide | Partial reduction to the sulfide can occur under certain conditions. oup.com |
Ligand Exchange and Substitution Reactions at the Sulfur Center
The electrophilic nature of the sulfur atom in Tosyliminodibenzylsulfur(IV) facilitates ligand exchange and substitution reactions. These reactions typically proceed through a hypervalent sulfur intermediate, known as a σ-sulfurane. sci-hub.st When sulfilimines are treated with strong carbon nucleophiles like organolithium reagents, a facile exchange of the groups attached to the sulfur can occur. sci-hub.st
For example, the reaction of a diaryl sulfoxide (B87167) with an organolithium reagent leads to a rapid ligand exchange, suggesting the formation of a sulfurane intermediate where the ligands can rearrange before one is expelled. sci-hub.st A similar process is expected for Tosyliminodibenzylsulfur(IV). The reaction would involve the nucleophilic attack of the organometallic reagent on the sulfur atom, forming a tetracoordinate sulfurane intermediate. This intermediate can then collapse, expelling one of the original benzyl ligands (or the incoming ligand), leading to a new sulfilimine or sulfide product. These reactions are often rapid even at low temperatures. sci-hub.st
Reactions with Organometallic Reagents
The reaction of N-tosylsulfilimines with organometallic reagents like Grignard and organolithium reagents is complex and can lead to a variety of products depending on the substrate and reaction conditions. oup.comacs.orglibretexts.org
Reaction with Grignard Reagents : The reaction of diphenyl N-tosylsulfilimine with excess phenylmagnesium bromide results in the formation of triphenylsulfonium (B1202918) salt as an intermediate, which is then attacked by another equivalent of the Grignard reagent to yield products like biphenyl (B1667301) and diphenyl sulfide. oup.com For sulfilimines with α-protons, such as phenyl benzyl N-tosylsulfilimine, the Grignard reagent can act as a base, initiating a Pummerer-type rearrangement to give α-phenylated sulfides. oup.com
Reaction with Organolithium Reagents : Organolithium reagents are generally more reactive and more basic than Grignard reagents. wikipedia.orgmasterorganicchemistry.com Their reaction with sulfilimines can lead to ligand exchange at the sulfur center, as described in section 6.3. sci-hub.st Additionally, due to their strong basicity, they can deprotonate the α-carbon to form a sulfur ylide, which can then undergo subsequent rearrangements. wikipedia.orglibretexts.org In the case of diaryl sulfilimines, reaction with phenyllithium (B1222949) can proceed through a "benzyne" mechanism, which is less likely with the less basic Grignard reagents. oup.com
| Organometallic Reagent | Substrate Type | Key Intermediate/Pathway | Major Product(s) |
| Phenylmagnesium Bromide | Diaryl N-Tosylsulfilimine | Triphenylsulfonium salt | Biphenyl, Diphenyl sulfide oup.com |
| Phenylmagnesium Bromide | N-Tosylsulfilimine with α-H | α-Proton abstraction, Pummerer-type rearrangement | α-Phenylated sulfide oup.com |
| Organolithium Reagents | General N-Tosylsulfilimine | Nucleophilic attack on sulfur, σ-sulfurane formation | Ligand exchange products sci-hub.st |
| Organolithium Reagents | N-Tosylsulfilimine with α-H | α-Deprotonation, Ylide formation | Rearrangement products (e.g., via oup.comtandfonline.com-shift) wikipedia.orglibretexts.org |
Catalytic Applications and Role in Organic Transformations Involving Tosyliminodibenzylsulfur Iv
Tosyliminodibenzylsulfur(IV) as a Ligand in Transition Metal Catalysis
There is no available information on the design, synthesis, or catalytic activity of transition metal complexes featuring Tosyliminodibenzylsulfur(IV) as a ligand.
Design and Synthesis of Metal Complexes with Tosyliminodibenzylsulfur(IV) Ligands
No studies have been found that report the synthesis and characterization of metal complexes with this specific ligand.
Catalytic Activity in Carbon-Carbon Bond Formation
There are no documented examples of Tosyliminodibenzylsulfur(IV)-metal complexes being used to catalyze carbon-carbon bond-forming reactions.
Catalytic Activity in Carbon-Heteroatom Bond Formation
The catalytic activity of Tosyliminodibenzylsulfur(IV) in carbon-heteroatom bond formation has not been reported.
Organocatalysis Mediated by Tosyliminodibenzylsulfur(IV)
The potential for Tosyliminodibenzylsulfur(IV) to act as an organocatalyst has not been explored in the scientific literature.
Activation of Substrates via Non-Covalent Interactions
There is no research on the ability of Tosyliminodibenzylsulfur(IV) to activate substrates through non-covalent interactions for organocatalytic transformations.
Chiral Tosyliminodibenzylsulfur(IV) for Asymmetric Synthesis
The synthesis of a chiral version of Tosyliminodibenzylsulfur(IV) and its application in asymmetric synthesis has not been described.
Despite a comprehensive search for scholarly articles and data pertaining to the catalytic applications and mechanistic investigations of "Tosyliminodibenzylsulfur(IV)," no specific information was found for this particular chemical compound.
Extensive searches were conducted using various synonyms and related chemical class names, including "S,S-dibenzyl-N-tosylsulfilimine" and broader terms like "N-tosylsulfilimines." While these broader searches yielded general information on the reactivity of N-acylsulfilimines in the presence of metal catalysts, none of the retrieved sources specifically mentioned or provided any data on the catalytic use or reaction mechanisms of Tosyliminodibenzylsulfur(IV).
The absence of any dedicated research on the catalytic cycles of this specific compound makes it impossible to provide a scientifically accurate and detailed article that adheres to the requested outline. The available scientific literature does not appear to contain the necessary data to construct the sections and subsections as specified in the prompt. Therefore, the request to generate an article focusing solely on the catalytic applications and mechanistic investigations of Tosyliminodibenzylsulfur(IV) cannot be fulfilled at this time due to the lack of available information in the public domain.
Coordination Chemistry Aspects of Tosyliminodibenzylsulfur Iv Systems
Coordination Modes and Ligand Properties of Tosyliminodibenzylsulfur(IV)
The coordination behavior of Tosyliminodibenzylsulfur(IV) is dictated by the presence of multiple potential donor atoms and the electronic and steric influences of its constituent moieties.
Tosyliminodibenzylsulfur(IV) can exhibit a range of coordination modes, acting as a monodentate, bidentate, or even a polydentate ligand. The specific mode of coordination is influenced by factors such as the nature of the metal center, the reaction conditions, and the presence of other competing ligands.
Monodentate Coordination: In its simplest coordination mode, the ligand can bind to a metal center through a single donor atom. This is often observed with ligands that have one highly accessible and nucleophilic site. hcpgcollege.edu.in
Bidentate and Polydentate Coordination: The structure of Tosyliminodibenzylsulfur(IV) allows for chelation, where it can bind to a single metal center through two or more donor atoms. This forms a more stable metal complex due to the chelate effect. The nitrogen atom of the tosyl group and the sulfur atom are potential donor sites. In some cases, the oxygen atoms of the sulfonyl group might also participate in coordination, leading to polydentate behavior. nih.gov
The ability to switch between different coordination modes makes Tosyliminodibenzylsulfur(IV) a flexible and valuable ligand in the design of metal complexes with specific geometries and reactivities. hcpgcollege.edu.in
The tosyl and dibenzyl groups play a crucial role in determining the ligand's coordination properties.
Tosyl Group: The electron-withdrawing nature of the tosyl (p-toluenesulfonyl) group influences the electron density on the nitrogen atom. This, in turn, affects the N-metal bond strength. The bulky nature of the tosyl group can also introduce steric hindrance, influencing the geometry of the resulting metal complex. rsc.org
Synthesis and Characterization of Metal Complexes of Tosyliminodibenzylsulfur(IV)
The synthesis of metal complexes with Tosyliminodibenzylsulfur(IV) typically involves the reaction of a suitable metal precursor with the pre-formed ligand.
A variety of transition metal complexes featuring sulfilimine ligands have been synthesized and studied. researchgate.net These complexes are often prepared by reacting a metal salt (e.g., of palladium, platinum, or gold) with the sulfilimine in an appropriate solvent. swosu.eduescholarship.org Characterization of these complexes is typically achieved through techniques such as:
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles, and to confirm the coordination mode of the ligand.
NMR Spectroscopy: To probe the environment of the ligand's protons and carbons upon coordination to the metal center.
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the S=N and S=O stretches, which can shift upon coordination.
UV-Visible Spectroscopy: To study the electronic transitions within the complex. swosu.edu
Table 1: Examples of Transition Metal Complexes with Related Sulfilimine Ligands
| Metal | Other Ligands | Coordination Mode | Research Focus |
|---|---|---|---|
| Palladium | Varies | Bidentate (S, N) | Catalysis in cross-coupling reactions researchgate.net |
| Gold(I) | Alkyne | Monodentate | Study of alkyne activation escholarship.org |
This table is illustrative and based on general findings for sulfilimine ligands, as specific data for Tosyliminodibenzylsulfur(IV) complexes is limited in the provided search results.
While less common than transition metal complexes, Tosyliminodibenzylsulfur(IV) can also coordinate to main group metals. The synthesis and characterization methods are similar to those used for transition metal complexes. The nature of the main group metal, its oxidation state, and its Lewis acidity will influence the structure and stability of the resulting complex.
Electronic Structure and Bonding in Tosyliminodibenzylsulfur(IV) Coordination Compounds
The electronic structure and bonding in these coordination compounds can be described using models like molecular orbital theory. libretexts.org The interaction between the ligand's frontier orbitals (HOMO and LUMO) and the metal's d-orbitals is key to understanding the nature of the metal-ligand bond. uomustansiriyah.edu.iq
Lack of Publicly Available Research on the Applications of Tosyliminodibenzylsulfur(IV) Metal Complexes in Materials Science
The initial investigation sought to elaborate on the coordination chemistry and, specifically, the materials science applications of metal complexes of Tosyliminodibenzylsulfur(IV). The intended scope was to cover their use in the development of advanced materials, potentially including polymers, conductive materials, or luminescent devices. However, the scientific literature does not currently contain reports on the synthesis, characterization, or performance of such materials.
While the broader classes of sulfur-nitrogen compounds, such as sulfinimides and sulfonimidates, have been noted for their potential in creating stable polymers and other materials, specific research on the dibenzyl-substituted tosylimino sulfur(IV) compound requested is absent. General searches on related structures and ligands did not yield any direct or indirect information that could be applied to Tosyliminodibenzylsulfur(IV) itself without making unsubstantiated extrapolations.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Applications of Tosyliminodibenzylsulfur(IV) Metal Complexes in Materials Science" as requested, due to the lack of foundational research in this specific area. The creation of data tables and detailed research findings is unachievable without published experimental results.
This absence of information suggests that the exploration of Tosyliminodibenzylsulfur(IV) as a ligand for functional materials may be a novel and yet-to-be-investigated area of chemical research.
Table of Compounds Mentioned
Future Directions and Emerging Research Avenues for Tosyliminodibenzylsulfur Iv Chemistry
Exploration of Novel Synthetic Methodologies
While the classical synthesis of sulfilimines often involves the imidation of corresponding sulfides with reagents like chloramine-T, future research will likely focus on more efficient, sustainable, and stereoselective methods to access Tosyliminodibenzylsulfur(IV) and its derivatives. wikipedia.org The development of catalytic asymmetric syntheses is a particularly promising avenue, given the importance of enantiomerically pure compounds in pharmaceuticals and materials. rsc.orgrsc.org
Emerging strategies that could be adapted for the synthesis of Tosyliminodibenzylsulfur(IV) include:
Transition-Metal Catalyzed Cross-Couplings: Recent breakthroughs in the copper-catalyzed Chan-Lam-type S-arylation of sulfenamides with boronic acids present a powerful method for creating S(IV)-C bonds. acs.orgnih.govnih.gov Similarly, palladium-catalyzed cross-coupling of sulfenamides with aryl diazonium salts has proven effective for synthesizing chiral diaryl sulfilimines. rsc.org Adapting these methods, for instance, by coupling a dibenzyl sulfenamide (B3320178) with a tosyl-containing coupling partner, could provide a direct route to the target molecule.
Rhodium-Catalyzed Reactions: The enantioselective S-alkylation of sulfenamides using diazo compounds, catalyzed by rhodium complexes, is another promising approach. rsc.org This could be envisioned for constructing the dibenzyl substitution pattern with high stereocontrol.
Metal-Free Approaches: To enhance the sustainability and reduce costs, metal-free synthetic routes are highly desirable. Redox-neutral S-alkylation of sulfenamides under basic conditions offers a green alternative to traditional metal-catalyzed methods. chemrxiv.org Another innovative, metal-free method involves the N-addition of imides to propargyl sulfonium (B1226848) salts, which could be explored for creating related organosulfur N-vinylimide structures. rsc.orgnih.gov
Multicomponent Reactions (MCRs): The convergence and atom economy of MCRs make them highly attractive. The development of an MCR that combines an aryne, a sulfamide, and a thiosulfonate to generate sulfilimines showcases the potential for novel synthetic designs. researchgate.netacs.org A future MCR could potentially assemble Tosyliminodibenzylsulfur(IV) from simpler, readily available starting materials in a single step.
Table 1: Emerging Synthetic Routes for Sulfilimine Synthesis
| Catalytic System | Reactants | Product Type | Potential for Tosyliminodibenzylsulfur(IV) |
|---|---|---|---|
| Copper(II)trifluoroacetate | Sulfenamide, Arylboronic acid | Diaryl/Alkyl Aryl Sulfilimine | High, via coupling of a dibenzyl sulfenamide derivative. acs.orgnih.gov |
| Rhodium(II) acetate | Sulfenamide, Diazo compound | S-Alkyl Sulfilimine | High, for stereocontrolled introduction of benzyl (B1604629) groups. rsc.org |
| Palladium/Sadphos ligand | Sulfenamide, Aryl diazonium salt | Chiral Diaryl Sulfilimine | Moderate, could be adapted for aryl group variations. rsc.org |
| Base-mediated (Metal-free) | Sulfenamide, Alkyl halide | S-Alkyl Sulfilimine | High, offers a sustainable route to the dibenzyl core. chemrxiv.org |
| Base-mediated (Metal-free) | Aryne, Sulfamide, Thiosulfonate | Diaryl Sulfilimine | High, for novel multicomponent assembly. researchgate.net |
Advanced Computational Predictions for Untapped Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of novel molecules. numberanalytics.comresearchgate.net For Tosyliminodibenzylsulfur(IV), computational studies will be crucial in mapping out its reactivity and guiding experimental work.
Future computational research should focus on:
Mapping the Reactive Landscape: DFT calculations can be used to model the transition states and reaction pathways for various transformations of Tosyliminodibenzylsulfur(IV). This can help predict its behavior in reactions such as cycloadditions, rearrangements, and interactions with electrophiles and nucleophiles. rsc.orgacs.orgnih.gov
Understanding the S=N Bond: The nature of the sulfilimine bond is complex, with both double bond and ylidic character. wikipedia.org Computational studies can provide a deeper understanding of the electronic structure, bond lengths, and proton affinity of the nitrogen center in Tosyliminodibenzylsulfur(IV). rsc.org This knowledge is critical for predicting its role in catalysis and material science.
Predicting Stereoselectivity: For asymmetric reactions, computational models can help understand the origin of enantioselectivity. rsc.orgacs.org By modeling the interactions between the substrate, catalyst, and ligands, it will be possible to design more effective chiral catalysts for the synthesis of enantiopure Tosyliminodibenzylsulfur(IV).
Structure-Activity Relationships (SAR): By computationally screening derivatives of Tosyliminodibenzylsulfur(IV) with different substituents on the benzyl or tosyl groups, SAR models can be developed. acs.org This can accelerate the discovery of new molecules with desired properties, for example, as catalysts or in functional materials.
Table 2: Key Parameters from Computational Studies on Sulfilimines
| Computational Method | Investigated Property | Key Finding | Implication for Tosyliminodibenzylsulfur(IV) |
|---|---|---|---|
| DFT (B3LYP) | Chan-Lam S-Arylation Mechanism | Bidentate coordination of the sulfenamide to the copper center favors S-arylation over N-arylation. acs.orgnih.gov | Provides a rationale for designing selective syntheses. |
| DFT (M06-2X) | Sulfilimine Bond Protonation | The nitrogen in the sulfilimine bond is significantly more basic than water, suggesting it will likely be protonated under biological pH. rsc.org | Important for designing potential biological applications. |
| DFT | Enantioselectivity in Pd-catalyzed coupling | Weak interactions between the substrate's carbonyl group and the chiral ligand are crucial for stereocontrol. rsc.org | Guides the design of chiral ligands for asymmetric synthesis. |
Integration into Multi-Component Catalytic Systems
The unique structural and electronic features of Tosyliminodibenzylsulfur(IV) make it an intriguing candidate for use in catalysis, particularly in the burgeoning field of multicomponent reactions (MCRs). rsc.orgnih.govnih.gov The chiral sulfur center and the reactive S=N bond are key features that could be exploited.
Future research in this area could explore:
As a Chiral Ligand: The sulfur and nitrogen atoms of the sulfilimine moiety can potentially coordinate to a metal center. If prepared in an enantiopure form, Tosyliminodibenzylsulfur(IV) could serve as a novel chiral ligand for a variety of asymmetric transformations.
As a Reactive Intermediate/Directing Group: Sulfilimines have been successfully used as transformable directing groups in rhodium-catalyzed C-H activation and annulation reactions. researchgate.net The tosyl group in Tosyliminodibenzylsulfur(IV) could act as a leaving group in such transformations, allowing for the transfer of the dibenzylsulfur moiety to other molecules.
In Dual Catalytic Systems: A growing area of interest is the use of dual catalytic systems, where two catalysts work in concert to achieve a transformation not possible with either alone. Tosyliminodibenzylsulfur(IV) could potentially be integrated into such systems, for example, by combining its metal-coordinating ability with a photoredox catalyst to enable novel MCRs. organic-chemistry.org
Design of Functional Materials Utilizing Tosyliminodibenzylsulfur(IV) Building Blocks
The incorporation of sulfur-nitrogen functionalities into polymers and other materials is a promising strategy for creating materials with novel electronic and optical properties. mdpi.comacs.orgacs.orgvscht.cz The unique combination of aromatic rings and a polar, chiral sulfur-nitrogen bond makes Tosyliminodibenzylsulfur(IV) an attractive building block for advanced functional materials. acs.orgresearchgate.netpku.edu.cnresearchgate.net
Emerging research avenues include:
Sulfur-Containing Polymers: Polythiophenes and other sulfur-containing polymers are of great interest for applications in organic electronics, such as organic solar cells and field-effect transistors. rsc.org A metal-free multicomponent polymerization using elemental sulfur, dialdehydes, and imides has recently been developed to access polythiophenes. rsc.org It is conceivable that a bifunctional derivative of Tosyliminodibenzylsulfur(IV) could be synthesized and incorporated as a monomer into novel conjugated polymers, tuning their electronic properties and morphology.
Redox-Active Materials for Batteries: Organosulfur compounds are being explored as high-capacity cathode materials for rechargeable batteries. acs.orgpku.edu.cn The chemistry often involves the reversible cleavage and formation of sulfur-sulfur bonds. The sulfur(IV) center in Tosyliminodibenzylsulfur(IV) could potentially participate in redox processes, making it a candidate for incorporation into redox-active polymers or molecular materials for energy storage applications.
Chiral Materials: The inherent chirality of Tosyliminodibenzylsulfur(IV) could be used to create chiral functional materials. For example, polymers or metal-organic frameworks (MOFs) incorporating this building block could have applications in chiral separations or asymmetric catalysis.
Responsive Materials: The polar S=N bond could impart sensitivity to external stimuli such as pH or electric fields. Materials incorporating the Tosyliminodibenzylsulfur(IV) unit could therefore be designed as sensors or actuators.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
